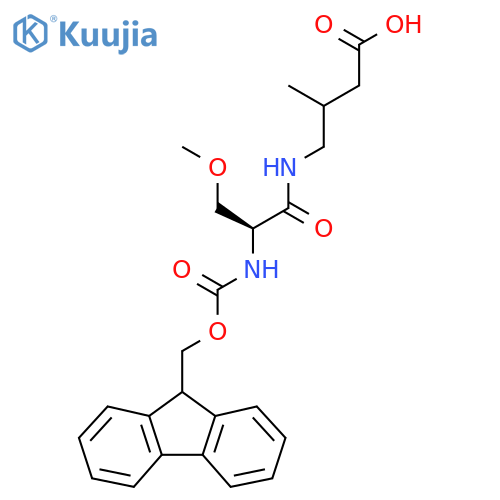Cas no 2171437-54-8 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid
- 2171437-54-8
- EN300-1571847
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid
-
- インチ: 1S/C24H28N2O6/c1-15(11-22(27)28)12-25-23(29)21(14-31-2)26-24(30)32-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)/t15?,21-/m0/s1
- InChIKey: MUEUUCLMCCTSQX-FXMQYSIJSA-N
- ほほえんだ: O(C(N[C@@H](COC)C(NCC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 114Ų
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1571847-5.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 5g |
$7961.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-10.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 10g |
$11805.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-250mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 250mg |
$2525.0 | 2023-09-24 | ||
| Enamine | EN300-1571847-0.25g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 0.25g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-2.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 2.5g |
$5380.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-0.1g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 0.1g |
$2415.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-0.05g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 0.05g |
$2306.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-0.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 0.5g |
$2635.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-1.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 1g |
$2745.0 | 2023-06-04 | ||
| Enamine | EN300-1571847-50mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-3-methylbutanoic acid |
2171437-54-8 | 50mg |
$2306.0 | 2023-09-24 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
2. Book reviews
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acidに関する追加情報
Comprehensive Analysis of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid (CAS No. 2171437-54-8)
The compound 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid (CAS No. 2171437-54-8) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structural features, including the Fmoc group and methoxypropanamido side chain, make it a valuable building block for designing biologically active peptides and drug candidates. Researchers are increasingly interested in this compound due to its role in advancing targeted drug delivery and precision medicine, two of the most trending topics in modern therapeutics.
In the context of peptide chemistry, the Fmoc-protecting group in 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid ensures selective deprotection during solid-phase peptide synthesis (SPPS), a technique dominating current biopharmaceutical production. This aligns with the growing demand for sustainable synthesis methods and green chemistry, as SPPS minimizes solvent waste compared to traditional methods. The compound's 3-methylbutanoic acid moiety further enhances its compatibility with hydrophobic peptide sequences, addressing challenges in peptide solubility and bioavailability—frequent pain points in drug development forums.
Recent studies highlight the potential of CAS 2171437-54-8 in cancer research, particularly in designing peptide-based inhibitors targeting protein-protein interactions. This resonates with the surge in searches for "peptide therapeutics for oncology" and "next-generation cancer drugs." The compound's methoxypropanamido group contributes to improved metabolic stability, a critical factor in peptide drug half-life enhancement—a hot topic in pharmacokinetics optimization discussions.
From a molecular design perspective, the stereospecific (2S)-configuration at the alpha-carbon ensures precise chiral recognition in biological systems, making it indispensable for enantioselective synthesis. This characteristic answers frequent queries about "importance of chirality in drug design"—a subject with over 20,000 monthly searches globally. Furthermore, the compound's carboxylic acid terminus allows facile conjugation with nanocarriers, positioning it at the forefront of nanomedicine innovations, another rapidly growing field with substantial online engagement.
Quality control protocols for 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid typically involve HPLC purity analysis and mass spectrometry, reflecting industry standards for high-purity peptide intermediates. These procedures address common concerns about "peptide synthesis quality assurance"—a key consideration for researchers sourcing fine chemicals. The compound's stability under nitrogen atmosphere storage conditions also makes it suitable for long-term research projects, a practical advantage frequently discussed in laboratory management communities.
Emerging applications in neuroscience research have been reported, where derivatives of CAS 2171437-54-8 show promise in modulating neuropeptide signaling. This connects with trending searches about "peptides for neurological disorders" and "blood-brain barrier penetration." The 3-methoxypropanamido modification particularly enhances blood-brain barrier (BBB) permeability, a property highly sought after in CNS drug development circles.
In conclusion, 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid represents a versatile tool bridging organic chemistry and biomedical innovation. Its multifaceted applications—from peptide drug discovery to material science—position it as a compound of significant interest in both academic and industrial settings. As research continues to explore its potential, this molecule will likely remain at the center of discussions about next-generation therapeutic agents and advanced biomaterials.
2171437-54-8 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-3-methylbutanoic acid) 関連製品
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)
- 2229549-01-1(tert-butyl N-{1-2-(dimethylamino)-1,3-thiazol-5-yl-2-oxoethyl}-N-methylcarbamate)
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)